Benzyl-3-propenyloxy-1H-indazole
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Description
Benzyl-3-propenyloxy-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.328. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzyl-3-propenyloxy-1H-indazole is a derivative of the indazole family . Indazole compounds have been found to interact with a wide variety of targets, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents . .
Mode of Action
Indazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .
Biochemical Pathways
Indazole compounds have been reported to affect various biochemical pathways, including inflammatory pathways, cancer pathways, and others .
Pharmacokinetics
The compound’s molecular weight (22426) suggests that it may have good bioavailability .
Result of Action
Indazole compounds have been reported to have various effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Properties
IUPAC Name |
1-benzyl-3-prop-2-enoxyindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-12-20-17-15-10-6-7-11-16(15)19(18-17)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCYGTWNYUCFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700855 |
Source
|
Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25854-83-5 |
Source
|
Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.